6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine and dibenzo[c,e][1,2]thiazine derivatives. The key steps in the synthesis may involve:
Formation of the thiazine ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the allyl group: This step may involve allylation reactions using allyl halides under basic conditions.
Carboxamide formation: This can be done through amidation reactions using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: It may inhibit specific enzymes involved in inflammatory pathways.
Modulating receptors: The compound may bind to and modulate the activity of certain receptors, leading to therapeutic effects.
Interacting with DNA/RNA: It may interact with genetic material, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: A similar compound without the 5,5-dioxide group.
6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide sulfone: A related compound with a sulfone group.
Uniqueness
6-allyl-N-(3,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, such as the presence of the 5,5-dioxide group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O3S/c1-4-13-26-22-12-10-18(24(27)25-19-11-9-16(2)17(3)14-19)15-21(22)20-7-5-6-8-23(20)30(26,28)29/h4-12,14-15H,1,13H2,2-3H3,(H,25,27) |
InChI Key |
UJTRUHOIBPGFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)C |
Origin of Product |
United States |
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